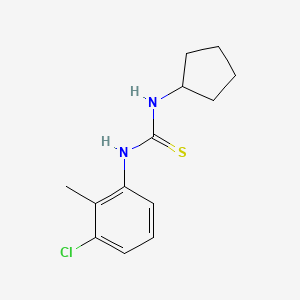
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCPTU) is a thiourea derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and thermoregulation. CMCPTU has been shown to have a high affinity for TRPV1, making it an ideal tool for studying the channel's function and potential therapeutic applications.
作用机制
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea works by binding to a specific site on the TRPV1 channel, inhibiting its activation by various stimuli, including heat, capsaicin, and acidic pH. This inhibition of TRPV1 activation leads to a reduction in pain perception and other physiological effects.
Biochemical and Physiological Effects:
In addition to its role as a TRPV1 inhibitor, N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the voltage-gated potassium channel Kv1.3, which plays a role in T-cell activation and proliferation. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its high potency and specificity for TRPV1. This makes it an ideal tool for studying the function of TRPV1 channels and their potential therapeutic applications. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is that it can also inhibit the activity of other ion channels and enzymes, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea. One area of interest is the development of more potent and specific TRPV1 inhibitors for potential therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and immune function. Additionally, the potential use of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a tool for studying the function of other ion channels and enzymes warrants further investigation.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in anhydrous toluene, and the resulting product is purified by recrystallization. The yield of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is typically around 70%.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been widely used in scientific research to study the function of TRPV1 channels. It has been shown to be a potent inhibitor of TRPV1 activation, making it an ideal tool for investigating the role of TRPV1 in pain perception, thermoregulation, and other physiological processes. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been used to study the potential therapeutic applications of TRPV1 inhibitors in the treatment of chronic pain, inflammation, and other conditions.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKRENUYDTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
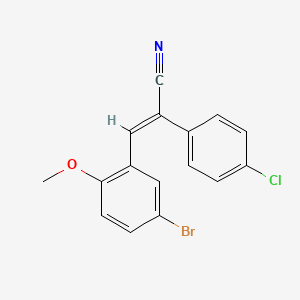
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
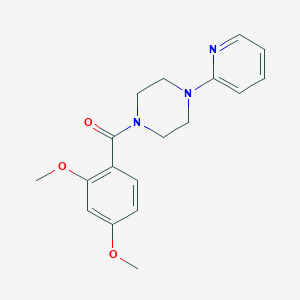
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


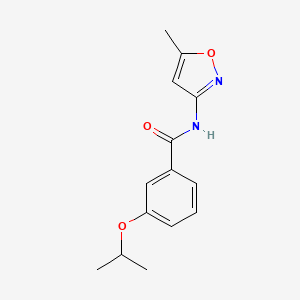
![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
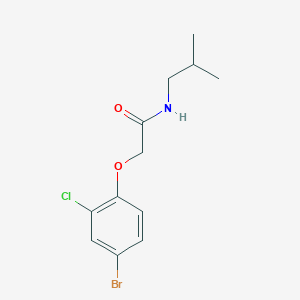
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)